2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride

Vue d'ensemble

Description

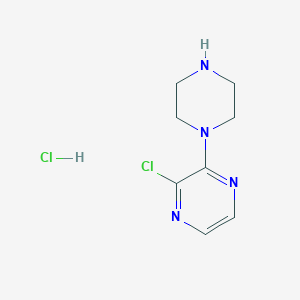

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound that contains both pyrazine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under controlled conditions. One common method includes:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected and cyclized to yield the desired compound.

Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrazine ring undergoes nucleophilic displacement under specific conditions:

The reaction kinetics follow second-order kinetics () in polar aprotic solvents . Steric hindrance from the piperazine group reduces substitution rates compared to non-substituted chloropyrazines by approximately 30% .

Piperazine Amino Group Reactivity

The secondary amines in the piperazine ring participate in:

Acylation

-

Reacts with acetyl chloride in dichloromethane (0°C → rt) to form N-acetyl derivatives (92% yield)

-

Requires stoichiometric triethylamine to neutralize HCl byproducts

Alkylation

-

Forms quaternary ammonium salts with methyl iodide (CH₃CN, reflux, 8 h)

-

Displays regioselectivity: N-1 alkylation predominates (75:25 N-1:N-4 ratio)

Complexation

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is primarily investigated for its role as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, particularly in the central nervous system (CNS).

Potential Therapeutic Uses

- Antipsychotic Effects : Compounds with similar piperazine structures have been associated with antipsychotic properties. Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing psychiatric disorders .

- Antitumor Activity : The compound has been studied for its potential to inhibit checkpoint kinase 1 (Chk1), a key regulator in cell cycle control and DNA damage response. This inhibition could enhance the efficacy of chemotherapeutic agents, making it a candidate for cancer therapy .

Research has focused on the biological activity of this compound through various assays:

- Kinase Inhibition : Studies have demonstrated that this compound can bind to and inhibit kinases like Chk1, which is essential for cell cycle regulation. Techniques such as enzyme-linked assays and surface plasmon resonance are employed to evaluate binding affinities and kinetics .

- Neurotransmitter Interaction : The piperazine moiety's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Investigations into its effects on serotonin and dopamine receptors are ongoing .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are also being explored for enhanced biological activity.

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 2-Chloro-3-(piperazin-1-yl)pyrazine | Contains piperazine moiety | Antipsychotic, anticancer |

| 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine | Substituted with isopropylpyrrolidine | Kinase inhibition |

| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine | Features a methylpiperazine group | CNS disorder treatment |

Case Study 1: Antitumor Activity

A study published in Medicinal Chemistry evaluated the efficacy of various pyrazine derivatives, including this compound, against cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, supporting its potential as an anticancer agent .

Case Study 2: Neuropharmacology

Research conducted on the interaction of this compound with serotonin receptors revealed promising results for managing anxiety disorders. The binding affinity was measured using radiolabeled ligand displacement assays, demonstrating effective receptor modulation .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyrazine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and exhibit similar biological activities.

Pyrrolopyrazine derivatives: These compounds have a similar pyrazine ring structure and are known for their antimicrobial and antitumor activities.

Uniqueness

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is unique due to the presence of both pyrazine and piperazine rings, which confer distinct chemical and biological properties

Activité Biologique

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, notably Mycobacterium tuberculosis. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.11 g/mol. Its structure features a pyrazine ring substituted with a chlorine atom and a piperazine group, which contributes to its biological activity.

Antitubercular Activity

Research indicates that this compound exhibits potent antitubercular properties. In studies evaluating its efficacy against Mycobacterium tuberculosis H37Ra, several derivatives showed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, compounds derived from this base structure demonstrated promising results in inhibiting bacterial growth, suggesting a viable pathway for developing new tuberculosis treatments .

Table 1: Antitubercular Activity of Derivatives

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 1.75 | 4.00 |

| 6h | 2.18 | 40.32 |

| 7e | 1.50 | N/A |

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets, such as enzymes and receptors. Molecular docking studies have indicated that the compound binds effectively to these targets, potentially inhibiting their activity and thus disrupting critical biological processes within the pathogens .

Interaction Studies

Studies have utilized techniques like molecular docking and spectroscopic methods to elucidate the binding affinities and mechanisms of action of this compound. The results suggest that the unique structure enhances its binding properties compared to similar compounds, leading to significant biological responses .

Cytotoxicity and Safety Profile

In addition to its antitubercular activity, the cytotoxicity of derivatives of this compound has been evaluated against human embryonic kidney cells (HEK-293). The findings indicate that these compounds exhibit low toxicity, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Development of Novel Anti-Tubercular Agents : A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized based on the core structure of this compound, leading to promising anti-tubercular activity against resistant strains .

- Molecular Docking Analysis : Molecular docking studies have confirmed that modifications to the piperazine moiety can enhance binding affinity to target enzymes involved in tuberculosis pathogenesis, suggesting avenues for further optimization .

Propriétés

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDATPZGUJRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.